木五糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

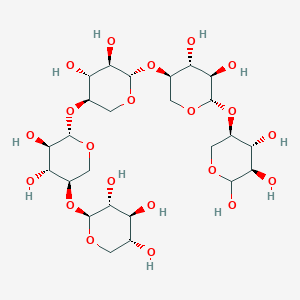

Xylopentaose is a type of xylooligosaccharide, which is a carbohydrate composed of xylose units . Xylooligosaccharides, including xylopentaose, are important for the enzymatic breakdown of lignocellulose-based biomass to produce biofuels and other value-added products .

Synthesis Analysis

Xylopentaose can be synthesized by xylanolytic enzymes from the glycoside hydrolase family 43 (GH43) . Docking analyses have revealed significantly higher stability of certain enzymes with the xylopentaose oligomer .

Molecular Structure Analysis

The molecular formula of xylopentaose is C25H42O21 . The structure of xylopentaose has been studied using X-ray and QM/MM simulations . Two distinct calcium-stabilized conformations of the active site xylosyl unit are found, suggesting two alternative catalytic routes .

Chemical Reactions Analysis

Xylanolytic enzymes from the glycoside hydrolase family 43 (GH43) are involved in the breakdown of hemicellulose, the second most abundant carbohydrate in plants . These enzymes have been found to have two distinct catalytic pathways, involving different transition state conformations for the cleavage of xylooligosaccharides .

科学研究应用

Food Industry: Prebiotic Functional Food Ingredient

Xylopentaose is gaining attention as a prebiotic ingredient in functional foods. Prebiotics are dietary fibers that feed the beneficial bacteria in the gut. Xylopentaose has been shown to enhance mineral absorption and suppress harmful bacteria, contributing to overall gut health .

Biochemical Research: Enzyme Assays

In biochemical research, xylopentaose serves as a substrate for enzyme assays, particularly for endo-1,4-β-Xylanase. This application is crucial for studying enzyme activity and specificity, which can lead to the development of new biochemical tools and diagnostics .

作用机制

Target of Action

Xylopentaose, a type of xylooligosaccharide, primarily targets xylanases , which are enzymes that degrade hemicellulose . Xylanases belong to different families in the carbohydrate-active enzyme (CAZy) database, with most belonging to GH10 and GH11 . They randomly cleave the internal β-1,4-glycosidic bonds in the xylan backbone .

Mode of Action

Xylopentaose interacts with xylanases through a process known as enzymatic hydrolysis . Xylanases cleave the β-1,4-glycosidic bonds in the xylan backbone, producing xylooligosaccharides . The enzymes Xyl1 and Xyl3 belong to the GH10 family, whereas Xyl2 belongs to the GH11 family . Xyl1 is capable of hydrolyzing xylooligosaccharides into xylose, Xyl2 hydrolyzes xylan to long-chain xylooligosaccharides, whereas Xyl3 hydrolyzes xylan to xylooligosaccharides with a lower degree of polymerization .

Biochemical Pathways

The biochemical pathways involved in the action of xylopentaose are primarily related to the degradation of hemicellulose, particularly xylan . Xylanases randomly cleave the internal β-1,4-glycosidic bonds in the xylan backbone, producing xylooligosaccharides . The hydrolysis of hemicellulose, especially xylan, is considered to be a limiting factor in cellulose degradation .

Pharmacokinetics

Information on the pharmacokinetics of xylopentaose is limited. It’s known that the compound is used in research and biochemical enzyme assays . Its ADME properties and impact on bioavailability would be an interesting area for future research.

Result of Action

The result of xylopentaose’s action is the production of xylooligosaccharides and xylose . Xyl1 is capable of hydrolyzing xylooligosaccharides into xylose, Xyl2 hydrolyzes xylan to long-chain xylooligosaccharides, whereas Xyl3 hydrolyzes xylan to xylooligosaccharides with a lower degree of polymerization .

Action Environment

The action of xylopentaose and its interaction with xylanases can be influenced by environmental factors such as temperature and pH . For instance, the optimal temperature/pH values were 35 °C/6.0, 50 °C/5.0 and 55 °C/6.0 for Xyl1, Xyl2, and Xyl3, respectively . Understanding these environmental influences is crucial for optimizing the use of xylopentaose in various applications.

安全和危害

未来方向

属性

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O21/c26-6-1-39-22(17(33)11(6)27)44-8-3-41-24(19(35)13(8)29)46-10-5-42-25(20(36)15(10)31)45-9-4-40-23(18(34)14(9)30)43-7-2-38-21(37)16(32)12(7)28/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21?,22+,23+,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFQNKFIEIYIKL-BLPAIIJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5COC([C@@H]([C@H]5O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |

Q & A

Q1: How does xylopentaose interact with carbohydrate-binding modules (CBMs)?

A1: Xylopentaose binds to CBMs, particularly those from families like CBM15, within a groove on the protein's surface. This groove contains aromatic amino acids like tryptophan that form stacking interactions with the xylose residues of xylopentaose. Additionally, direct hydrogen bonds between specific amino acids in the CBM and the hydroxyl groups of xylopentaose contribute significantly to binding affinity. [, ]

Q2: What is the role of direct and water-mediated hydrogen bonds in CBM15-xylopentaose binding?

A2: Research suggests that direct hydrogen bonds play a more critical role in CBM15-xylopentaose binding than water-mediated bonds. Mutations disrupting direct hydrogen bonds substantially reduced binding affinity, while disrupting water-mediated bonds had little effect. []

Q3: How does xylopentaose binding to xylanases like Pseudomonas fluorescens xylanase A affect enzyme activity?

A3: Binding of xylopentaose to xylanase A induces conformational changes in the enzyme, particularly around the active site. This includes a shift in the conformation of a key tryptophan residue (Trp 313), leading to a more defined and catalytically competent active site. The binding positions the xylopentaose molecule for hydrolysis, aligning the glycosidic bond to be cleaved with the enzyme's catalytic residues. []

Q4: Does the binding of xylopentaose to xylanases always occur in the expected mode?

A4: Not always. Studies with Pseudomonas fluorescens xylanase A revealed that the typical binding mode, occupying subsites -2 to +3, was hindered by steric clashes. Instead, the xylopentaose molecule bound in an alternative mode, occupying subsites -1 to +4. []

Q5: What is the molecular formula of xylopentaose?

A5: Xylopentaose, being a pentose sugar, has the molecular formula C25H42O21.

Q6: What is the molecular weight of xylopentaose?

A6: The molecular weight of xylopentaose is 666.58 g/mol.

Q7: What are the optimal conditions for xylanase activity towards xylopentaose?

A8: The optimal conditions for xylanase activity vary depending on the source of the enzyme. For instance, the xylanase from Deinococcus geothermalis showed maximal activity at 40°C and pH 8.0, with magnesium ions significantly enhancing its activity. [, ]

Q8: Can radiation pretreatment affect the enzymatic hydrolysis of xylopentaose?

A9: Yes, gamma-ray pretreatment of xylan substrates, including those yielding xylopentaose, has been shown to increase the xylanolytic activity of Deinococcus geothermalis. This suggests potential benefits of radiation pretreatment for enhancing xylooligosaccharide production. [, ]

Q9: What are the primary products of xylopentaose hydrolysis by xylanases?

A10: The specific products depend on the type of xylanase involved. Some xylanases, like those from Streptomyces sp. strain B-12-2 (group 2), completely hydrolyze xylopentaose into xylobiose and xylotriose. [] Other xylanases might generate different combinations of xylose and xylooligosaccharides. [, , , ]

Q10: Can xylanases catalyze transglycosylation reactions using xylopentaose?

A11: Yes, certain xylanases, such as the one from Cryptococcus albidus, can catalyze transglycosylation reactions using xylopentaose and other xylooligosaccharides as both donors and acceptors. This leads to the formation of xylooligosaccharides with varying degrees of polymerization. [, ]

Q11: What analytical techniques are commonly used to analyze xylopentaose and other xylooligosaccharides?

A12: High-performance anion exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) is a widely used technique for separating and quantifying xylopentaose and other xylooligosaccharides. [, , , ] This method offers high resolution and sensitivity for analyzing complex mixtures of oligosaccharides.

Q12: How are xylopentaose and other xylooligosaccharides typically separated for analysis?

A13: Chromatographic techniques are primarily used for separation. For instance, active carbon column chromatography can isolate xylopentaose from other xylooligosaccharides using different concentrations of ethanol solutions for elution. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。